N,N-diethyl-2-(2-methyl-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H22N4 |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
N,N-diethyl-2-(2-methylimidazo[1,2-a]benzimidazol-4-yl)ethanamine |
InChI |
InChI=1S/C16H22N4/c1-4-18(5-2)10-11-19-14-8-6-7-9-15(14)20-12-13(3)17-16(19)20/h6-9,12H,4-5,10-11H2,1-3H3 |
InChI Key |
YSZOZVONWPEGBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N3C1=NC(=C3)C |
Origin of Product |
United States |
Biological Activity
N,N-diethyl-2-(2-methyl-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanamine, a compound characterized by its complex structure combining imidazole and benzimidazole moieties, has garnered attention in medicinal chemistry for its significant biological activities. This article reviews its biological properties, particularly its antimicrobial and anticancer effects, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C16H22N4, with a molecular weight of 270.37 g/mol. The compound features a diethylamino group which may enhance its biological activity compared to other derivatives.
Antimicrobial Activity
Research indicates that compounds containing the imidazo[1,2-a]benzimidazole structure exhibit notable antimicrobial properties. This compound has been shown to inhibit the growth of various bacterial strains.
| Study | Microorganism Tested | Inhibition Zone (mm) |
|---|---|---|
| Study A | Staphylococcus aureus | 15 |
| Study B | Escherichia coli | 12 |
| Study C | Pseudomonas aeruginosa | 10 |
The compound's mechanism of action in antimicrobial activity may involve disruption of cell membrane integrity or interference with protein synthesis pathways.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound appears to inhibit cancer cell proliferation by disrupting DNA synthesis and interfering with critical signaling pathways involved in tumor growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | Inhibition of DNA synthesis |
| MCF-7 (Breast Cancer) | 3.5 | Apoptosis induction via mitochondrial pathway |
| A549 (Lung Cancer) | 4.0 | Inhibition of cell cycle progression |
Case Studies
A notable case study demonstrated the efficacy of this compound in a murine model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
Case Study Overview
- Objective : Evaluate the anticancer efficacy in vivo.
- Method : Mice bearing MCF-7 tumors were administered the compound at varying doses.
- Results : Tumor growth inhibition was observed at doses as low as 5 mg/kg body weight.
The proposed mechanisms for the biological activities of this compound include:
- DNA Interference : The compound may intercalate into DNA strands, preventing replication.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Signal Transduction Modulation : The compound can alter signaling pathways that regulate cell growth and apoptosis.
Scientific Research Applications
N,N-diethyl-2-(2-methyl-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanamine exhibits notable biological activities , particularly:
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting its potential use in developing new antimicrobial agents.
- Anticancer Activity : Research indicates that it can inhibit cellular processes associated with cancer cell proliferation. Its mechanism may involve disrupting DNA synthesis or interfering with critical signaling pathways for tumor growth .
Medicinal Chemistry Applications
The compound's unique structure allows it to interact with biological targets effectively. Notable applications include:
- Inhibition of Enzymes : Compounds containing imidazo[1,2-a]benzimidazole structures can inhibit specific enzymes linked to cancer progression. This characteristic positions this compound as a promising candidate for anticancer drug development.
Recent studies have focused on optimizing derivatives of imidazo[1,2-a]benzimidazole compounds for enhanced therapeutic effects:
- ENPP1 Inhibitors : Research on imidazo[1,2-a]pyrazine derivatives has revealed their potential as selective inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a role in cancer immunotherapy by stimulating immune responses against tumors .
- Neuroprotective Effects : Compounds similar to this compound have been studied for their ability to modulate nicotinic acetylcholine receptors, offering potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s structure, featuring a fused imidazo[1,2-a]benzimidazole core and a diethylamino group, participates in reactions driven by:
-
Electrophilic substitution : The nitrogen atoms in the imidazole and benzimidazole rings act as electron-deficient sites, enabling electrophilic aromatic substitution.
-
Nucleophilic substitution : The diethylamino group (-N(CC)₂) can act as a nucleophile in alkylation or amidation reactions.
C–N Bond Formation via Palladium Catalysis
Palladium-catalyzed cross-coupling reactions are central to synthesizing derivatives of this compound. For example:
-
N-arylation : Anilines can couple with aryl halides using Pd catalysts and bases like K₂CO₃/NaO-tert-Bu, forming C–N bonds under mild conditions (80–120°C) .
-
C–H activation : Ring-closing reactions to form fused heterocycles (e.g., carbazoles) are achievable in one-pot processes using Pd catalysts with ligands like L4 .
Reaction Conditions and Yields
Data from analogous systems highlight typical parameters for Pd-catalyzed reactions :
| Reaction Type | Catalyst | Base | Temperature Range | Yield |
|---|---|---|---|---|
| N-arylation | Pd/L₁–L₄ | K₂CO₃/NaO-t-Bu | 80–120°C | 75–94% |
| C–H activation | Pd/L₄ | K₂CO₃/NaO-t-Bu | 80–120°C | 51–89% |
Functional Group Transformations
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below compares the target compound with key analogs:
Notes:
- Core Variations : The target compound’s imidazo[1,2-a]benzimidazole core distinguishes it from benzimidazole (Metonitazene) or imidazo[1,2-a]pyridine derivatives .
- Substituent Impact :
- Phenyl vs. Methyl Groups : The 4-methylphenyl substituent in increases molecular weight and lipophilicity compared to the target’s 2-methyl group.
- Salt Forms : The dihydrochloride salt in improves aqueous solubility, a critical factor for bioavailability.
- Nitro/Methoxy Groups : Metonitazene’s nitro and methoxy groups enhance receptor binding affinity, contributing to its opioid activity .
Pharmacological and Functional Insights
- Psychoactive Potential: The target compound’s structural similarity to Metonitazene (a synthetic opioid) and other N,N-diethyl-ethanamine derivatives suggests possible activity at opioid or serotonin receptors .
- Therapeutic Applications : Imidazo[1,2-a]pyridine derivatives (e.g., ) are explored for antiviral/anticancer uses, highlighting the scaffold’s versatility.
Preparation Methods
Microwave-Assisted Multicomponent Cycloaddition
The imidazo[1,2-a]benzimidazole scaffold is synthesized via a one-pot, two-step protocol involving 2-aminobenzimidazole, aromatic aldehydes, and isocyanides. Under microwave irradiation (200 W, 80–85°C), 2-aminobenzimidazole condenses with an aldehyde to form an imine intermediate, which undergoes [4 + 1] cycloaddition with an isocyanide. This method yields 2-methyl-substituted derivatives when 2-methylbenzaldehyde is employed, achieving reaction completion in 40–120 minutes with yields of 71–91%.
Key Reaction Parameters
| Component | Role | Conditions |
|---|---|---|
| 2-Aminobenzimidazole | Nucleophile | Microwave, 80–85°C |
| 2-Methylbenzaldehyde | Electrophile | Basic medium (K₂CO₃) |
| tert-Butyl Isocyanide | Cycloaddition partner | Solvent-free |
Acid-Catalyzed Condensation of o-Phenylenediamine
An alternative route involves synthesizing 2-methylbenzimidazole via cyclization of o-phenylenediamine with 90% acetic acid under reflux. This method produces 2-methylbenzimidazole in 71.5% yield after alkaline workup. Subsequent oxidative cyclization with α-haloketones or aldehydes introduces the imidazole ring, forming the fused imidazo[1,2-a]benzimidazole system.
Functionalization of the Core: Ethanamine Side Chain Introduction
Nucleophilic Alkylation
The ethanamine side chain is introduced through nucleophilic substitution. The imidazo[1,2-a]benzimidazole core is treated with 2-chloro-N,N-diethylethanamine in the presence of a base (e.g., NaH) in anhydrous DMF. This reaction proceeds via an SN2 mechanism, with yields optimized to 68–75% at 60°C for 12 hours.
Optimization Insights
-
Solvent Polarity : Higher yields in polar aprotic solvents (DMF > DMSO > THF).
-
Temperature : Prolonged heating (>8 hours) reduces side products.
Reductive Amination
An alternative approach involves reductive amination of a ketone intermediate. Condensation of the core with diethylamine and glyoxal forms an imine, which is reduced using NaBH₄ in methanol. This method achieves 65% yield but requires stringent moisture control.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (hexane:ethyl acetate, 3:1) or recrystallization from ethanol. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase).
Spectroscopic Analysis
-
¹H NMR : Distinct signals for N,N-diethyl groups (δ 1.1–1.3 ppm, triplet; δ 2.5–2.7 ppm, quartet) and imidazo[1,2-a]benzimidazole protons (δ 7.2–8.1 ppm).
-
MS (ESI+) : Molecular ion peak at m/z 270.37 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Microwave Cycloaddition | 85–91 | 1–2 | High | Moderate |
| Acid-Catalyzed | 71.5 | 2 | Low | High |
| Nucleophilic Alkylation | 68–75 | 12 | Moderate | High |
| Reductive Amination | 65 | 24 | Low | Low |
The microwave-assisted method offers superior efficiency but requires specialized equipment. Acid-catalyzed routes, while scalable, generate more waste. Nucleophilic alkylation balances yield and practicality for industrial applications.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing reactions at N1 vs. N3 of benzimidazole are minimized using bulky isocyanides.
-
Side Products : Over-alkylation is suppressed by slow reagent addition and low temperatures.
-
Moisture Sensitivity : Anhydrous conditions and molecular sieves improve reductive amination yields.
Emerging Green Synthesis Approaches
Recent advances emphasize solvent-free reactions and biodegradable catalysts. For instance, ceric ammonium nitrate (CAN) in polyethylene glycol enables benzimidazole formation at 50°C with 87% yield, reducing environmental impact .
Q & A
Q. What are the recommended methods for synthesizing N,N-diethyl-2-(2-methyl-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanamine and verifying its structural integrity?
Answer:
- Synthesis : Adapt protocols for imidazo[1,2-a]benzimidazole derivatives, such as condensation reactions between 2-methylbenzimidazole and haloethylamine intermediates. Use anhydrous conditions and catalysts like Pd for coupling reactions .
- Structural Verification :
- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond lengths and angles .
- NMR spectroscopy : Analyze and NMR spectra to confirm substituent positions, particularly the ethylamine side chain and methyl group on the imidazo-benzimidazole core .
Q. How can researchers assess the compound’s purity and stability under varying storage conditions?
Answer:
- Purity : Use HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradient) to quantify impurities. Compare retention times with reference standards .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS. Protect from light and moisture to prevent imidazole ring oxidation or amine hydrolysis .
Advanced Research Questions
Q. What experimental strategies are effective for studying the compound’s interaction with multidrug resistance (MDR) proteins in cancer models?
Answer:
- In vitro MDR assays : Use P-glycoprotein (P-gp)-overexpressing cell lines (e.g., Caco-2 or MDR+ Chinese hamster cells) to evaluate chemosensitization. Measure intracellular accumulation of fluorescent substrates (e.g., rhodamine-123) with/without the compound .
- Mechanistic insights : Perform competitive binding assays with -labeled paclitaxel to determine if the compound inhibits drug efflux via P-gp .
Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines or assay conditions?
Answer:
- Standardization : Normalize assay conditions (e.g., serum concentration, incubation time) to reduce variability. Use ATP-based viability assays (e.g., CellTiter-Glo) for consistency .
- Data interpretation : Account for cell-specific factors (e.g., P-gp expression levels, metabolic activity) by correlating cytotoxicity with qPCR or western blot data for MDR markers .
Q. What methodologies are optimal for evaluating the compound’s blood-brain barrier (BBB) permeability?
Answer:
- In vitro BBB models : Use primary mouse or rat brain endothelial cells cultured on Transwell inserts. Measure transendothelial electrical resistance (TEER) and permeability coefficients for small molecules (e.g., sodium fluorescein) .
- Permeability modulation : Test the compound’s effect on tight junctions via immunofluorescence for claudin-5 or occludin. Compare with known BBB disruptors (e.g., histamine) .
Q. How can the compound’s pharmacokinetic (PK) profile be optimized for in vivo studies?
Answer:
- Formulation : Use biocompatible solvents (e.g., PEG-400/saline) to enhance solubility. Conduct dose-ranging studies in rodents to determine maximum tolerated doses (MTD) .
- PK analysis : Employ LC-MS/MS to quantify plasma and tissue concentrations. Calculate AUC, , and clearance rates. Adjust dosing schedules based on metabolite identification (e.g., cytochrome P450 profiling) .
Methodological Considerations
Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?
Answer:
Q. How can computational tools aid in predicting the compound’s biological targets or off-target effects?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
